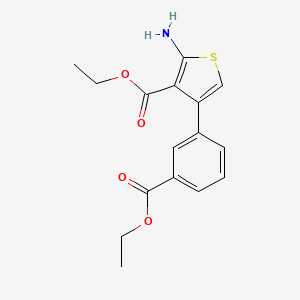

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate

Description

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate is a substituted thiophene derivative synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene scaffolds under mild conditions . This compound features a thiophene core substituted at the 2-position with an amino group and at the 4-position with a 3-ethoxycarbonylphenyl moiety. Its structural characterization is confirmed through spectroscopic techniques such as IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry .

The compound has demonstrated significant biological activities, including antimicrobial, antifungal, antidiabetic, and anti-inflammatory properties. Notably, it exhibits potent inhibition against Candida albicans (comparable to ciprofloxacin) and α-amylase (IC$ _{50} $ = 156.15 µg/ml), outperforming standard antidiabetic agents . Molecular docking studies reveal strong interactions with target enzymes like GlcN-6-P synthase, underpinning its biological efficacy .

Properties

Molecular Formula |

C16H17NO4S |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C16H17NO4S/c1-3-20-15(18)11-7-5-6-10(8-11)12-9-22-14(17)13(12)16(19)21-4-2/h5-9H,3-4,17H2,1-2H3 |

InChI Key |

XKWQHQWUELQHNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CSC(=C2C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

-

Step 1: Formation of the Aryl Halide Intermediate

- React 3-bromobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-bromobenzoate.

- Reaction conditions: Room temperature, inert atmosphere.

-

Step 2: Suzuki–Miyaura Coupling

- Couple ethyl 3-bromobenzoate with 2-amino-3-thiophenecarboxylate using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent (e.g., tetrahydrofuran).

- Reaction conditions: Reflux temperature, inert atmosphere.

-

Step 3: Final Esterification

- React the resulting product with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate.

- Reaction conditions: Reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cross-Coupling Reaction

-

Reagents : Palladium diacetate (Pd(OAc)₂), ethyl 4-iodobenzoate, lithium chloride (LiCl), tetrabutylammonium chloride (Bu₄NCl), and dimethylformamide (DMF) as a solvent.

-

Product : Aldehydes formed as intermediates (e.g., ethyl 4-iodobenzoate derivatives) .

Gewald Reaction

-

Reagents : Sulfur (S), ethyl cyanoacetate, morpholine, and ethanol (EtOH).

-

Conditions : Reaction proceeds at room temperature for 24 hours .

-

Product : Thiophene derivatives (e.g., 2-amino-4-carbethoxy-5-substituted thiophenes) .

Cyclization

-

Reagent : Chlorformamidine hydrochloride.

-

Conditions : Cyclization of thiophene derivatives to form thieno[2,3-d]pyrimidines.

Hydrolysis and Coupling

-

Reagents : 1N NaOH in ethanol for hydrolysis, followed by coupling with diethyl-L-glutamate.

-

Product : Target compounds with folate receptor-binding properties .

Table 1: Synthesis Pathway Comparison

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups:

Ester Hydrolysis

-

Mechanism : Base-catalyzed cleavage of the ethyl ester group (e.g., using NaOH in ethanol).

-

Importance : Converts the ester to a carboxylic acid, enabling further functionalization.

Amino Group Modification

-

Mechanism : The amino group can undergo acylation, alkylation, or substitution reactions.

-

Application : Enhances interaction with biological targets like enzymes or receptors.

Cyclization

-

Mechanism : Chlorformamidine facilitates cyclization of the thiophene core to form heterocyclic structures .

-

Outcome : Increases molecular complexity and potential bioactivity .

Substitution Reactions

-

Mechanism : The thiophene ring’s substituents (e.g., ethoxycarbonyl group) can participate in nucleophilic aromatic substitution.

-

Example : Coupling with diethyl-L-glutamate to create folate receptor-targeting molecules .

Table 2: Reaction Mechanisms

Biological Activity Correlation

The compound’s structural features correlate with its biological properties:

Scientific Research Applications

Anticancer Properties

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate has been studied for its potential as an intermediate in the synthesis of pharmaceuticals targeting cancer treatment. Specifically, it is related to compounds that exhibit activity against various cancer types by inhibiting specific biological pathways involved in tumor growth. For instance, its derivatives have been explored for their effectiveness as inhibitors of the gonadotropin-releasing hormone (GnRH) receptor, which is crucial in hormone-dependent cancers such as prostate cancer.

Synthesis of Drug Intermediates

This compound serves as a precursor in the synthesis of more complex molecules used in drug formulations. Its chemical structure allows for various modifications that can lead to the development of new therapeutic agents. The ability to functionalize the thiophene ring and the carboxylate group opens pathways for creating derivatives with enhanced biological activity or reduced side effects.

Synthetic Methodologies

This compound can be synthesized through several methodologies, including:

- Condensation Reactions : Utilizing ethyl cyanoacetate and various substituted phenols under acidic or basic conditions.

- Cyclization Reactions : Involving thiophene derivatives and amines to form the desired structure.

These synthetic routes are crucial for producing this compound efficiently and economically, making it accessible for further research and application.

Role in Material Science

In addition to medicinal applications, this compound's unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to the material's conductivity and stability, which are essential for device performance.

Case Study: Drug Development

A detailed study highlighted the use of this compound in developing a new class of GnRH antagonists. The research focused on modifying the ethoxycarbonyl group to enhance binding affinity to the GnRH receptor while maintaining low toxicity levels. The results demonstrated promising anticancer activity in preclinical models, paving the way for clinical trials.

Research on Synthesis Techniques

Another significant study investigated various synthetic routes to optimize yield and purity of this compound. The researchers compared traditional methods with microwave-assisted synthesis, finding that microwave techniques significantly reduced reaction times and improved yields by up to 30%. This advancement could lead to more sustainable production practices in pharmaceutical manufacturing.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Drug Development | Effective GnRH receptor antagonist derivatives |

| Organic Synthesis | Precursor for complex molecules | Various synthetic routes optimized |

| Material Science | Organic Electronics | Enhanced conductivity properties noted |

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring and amino group are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

- Compound A and its halogenated analog NR4 (dichlorophenyl-substituted) show comparable inhibition zones (~22 mm) against Candida albicans at 200 µg/ml, surpassing itraconazole .

- The 3-ethoxycarbonylphenyl group in Compound A enhances target binding via hydrogen bonding and π-π stacking, whereas bromine in NR3 contributes to halogen bonding but reduces solubility .

Enzyme Inhibition Profiles

- Compound A ’s α-amylase inhibition (IC$ _{50} $: 156.15 µg/ml) is superior to NR6 (a nitro-substituted derivative, IC$ _{50} $: 230.9 µg/ml), likely due to the electron-withdrawing ethoxycarbonyl group stabilizing enzyme interactions .

- STK057995 (dimethoxyphenyl-substituted) exhibits β-secretase 1 inhibition (align score: 0.453), but Compound A lacks this activity, emphasizing the role of substituents in target specificity .

Biological Activity

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, particularly focusing on its antitumor effects and mechanisms of action.

- Molecular Formula : C15H17N2O4S

- Molecular Weight : 319.37 g/mol

- CAS Number : 65234-09-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Gewald reaction, which combines thioketones with α-cyano esters in the presence of bases. The final product is obtained through hydrolysis and esterification processes.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of cancer research. Its structural features contribute to its interaction with various biological targets, leading to significant pharmacological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 23.2 | Induces apoptosis |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | PC-3 | 49.9 | Cell cycle arrest |

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to cell death.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating its role in disrupting normal cell proliferation.

- Autophagy Modulation : The compound also showed potential in modulating autophagic processes, although it primarily induced apoptosis rather than autophagic cell death.

Case Studies

In a notable study, mice bearing solid tumors were treated with the compound over a series of doses. Results indicated a reduction in tumor mass by approximately 54% compared to control groups receiving standard chemotherapy agents like 5-Fluorouracil (5-FU). This suggests that this compound may enhance the efficacy of existing treatments or serve as a viable alternative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate?

- Answer : The compound is synthesized via the Gewald reaction, a multicomponent cyclocondensation of ketones, cyanoacetates, and elemental sulfur. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are prepared by reacting ethyl cyanoacetate with ketones (e.g., acetylacetone) under reflux in ethanol, followed by purification via recrystallization (yields: 72–94%) . Substituents at the 4-position (e.g., aryl groups) are introduced using substituted benzaldehydes in Knoevenagel condensations .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer : Key techniques include:

- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, ester carbonyl at ~170 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3300–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. How is crystallographic data utilized to determine the compound’s structure?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H···S and C–H···O interactions stabilize the thiophene core, as observed in ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives .

Q. What initial biological screening assays are relevant for this compound?

- Answer : Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., MCF-7, HepG-2). Apoptosis induction is quantified using flow cytometry (Annexin V/PI staining), with IC₅₀ values ranging from 23.2–95.9 µM . Solubility and logP are determined via HPLC and shake-flask methods for pharmacokinetic profiling .

Q. How are physicochemical properties (e.g., solubility, logP) experimentally determined?

- Answer :

- Solubility : Measured in PBS (pH 7.4) or DMSO via saturation shake-flask method .

- logP : Calculated using reverse-phase HPLC retention times calibrated against standards .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectral data be resolved?

- Answer : Discrepancies (e.g., bond length variations) are addressed by refining data with SHELXL, adjusting thermal parameters, and validating against DFT calculations. For example, hydrogen-bonding ambiguities in thiophene derivatives are resolved using Hirshfeld surface analysis .

Q. What strategies optimize bioactivity via structure-activity relationship (SAR) studies?

- Answer :

- Ester group modification : Replacing ethoxy with trifluoromethylphenyl enhances apoptosis (e.g., 26.86% reduction in MCF-7 viability) .

- Aryl substitution : Electron-withdrawing groups (e.g., nitro) improve JAK2 inhibition (ΔG = −9.2 kcal/mol in docking studies) .

Q. What challenges arise in refining crystallographic data for thiophene derivatives?

- Answer : Challenges include:

- Disorder in flexible substituents : Mitigated using restraints in SHELXL .

- Twinned crystals : Addressed with twin law refinement (e.g., BASF parameter adjustment) .

Q. How is the apoptosis-inducing mechanism of this compound elucidated?

- Answer : Mechanisms are probed via:

- Western blotting : Detects caspase-3/7 activation and PARP cleavage .

- Mitochondrial membrane potential assays : JC-1 staining confirms depolarization .

- In vivo xenograft models : Tumor mass reduction (26.6%) is correlated with TUNEL-positive cells .

Q. How do computational methods validate experimental SAR findings?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like JAK2. For example, hydrophobic interactions between the ethoxycarbonyl group and JAK2’s ATP-binding pocket improve affinity (Ki = 1.8 µM) .

Q. What statistical methods analyze discrepancies in biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.